B1575466 talin (777-785)

talin (777-785)

Cat. No.: B1575466
Attention: For research use only. Not for human or veterinary use.
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Description

Talin is a cytoskeletal protein critical for integrin-mediated cell adhesion and mechanotransduction. The region encompassing residues 777–785 lies within the central rod domain of talin, a segment implicated in actin-binding and vinculin recruitment . Structural studies reveal that this region is adjacent to actin-binding site 2 (ABS2), which spans residues 607–876 in chicken talin . Talin (777–785) contributes to mechanical stability at myotendinous junctions (MTJs) by anchoring integrins to the actin cytoskeleton, a process essential for tissue morphogenesis and force transmission . Mutations in this region disrupt talin’s ability to cluster integrins and maintain adhesion complexes under mechanical stress .

Properties

sequence

ALNELLQHV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

talin (777-785)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Proteins

Vinculin

Vinculin shares functional overlap with talin in linking integrins to actin but differs in binding mechanisms. While talin (777–785) directly binds actin via ABS2, vinculin requires talin-derived helical motifs for activation . Key differences include:

  • Binding Specificity : Talin’s ABS2 (near 777–785) binds actin with higher affinity (Kd ~0.5 µM) compared to vinculin’s actin-binding domain (Kd ~2 µM) .
  • Mechanosensitivity: Talin recruitment to MTJs depends on force-induced unfolding of ABS2, whereas vinculin relies on talin-mediated exposure of cryptic binding sites .

Kindlin

Kindlin cooperates with talin to activate integrins but employs distinct structural motifs:

  • Integrin Clustering: Talin (777–785) and kindlin synergize to increase integrin cluster density.
  • Domain Architecture : Talin’s ABS2 is flanked by vinculin-binding sites, whereas kindlin lacks actin-binding domains but contains a FERM domain for integrin tail binding .

ERM Family Proteins (Ezrin/Radixin/Moesin)

ERM proteins share homology with talin’s N-terminal actin-binding domain but diverge in function:

  • Localization : Talin (777–785) localizes to MTJs and focal adhesions, while ERM proteins primarily link actin to plasma membranes in epithelial cells .
  • Mechanical Stability : Talin resists Triton X-100 extraction at adhesion sites, whereas ERM proteins are more readily solubilized .

Functional Comparison with Talin Isoforms

Talin1 vs. Talin2

Talin1 and Talin2 share 88% sequence identity but exhibit functional divergence in the 777–785 region:

  • Actin Binding : Talin1’s ABS2 has a 30% higher actin-binding affinity than Talin2 due to residue variations (e.g., Pro1176 in Talin1 vs. Thr in Talin2) .
  • Developmental Roles: Talin1 is essential for embryonic adhesion complex formation, while Talin2 compensates in Talin1-deficient cells but cannot rescue MTJ defects in Drosophila models .

Key Research Findings and Data Tables

Table 1: Structural and Functional Properties of Talin (777–785) and Comparators

Protein/Region Actin-Binding Affinity (Kd) Vinculin Recruitment Force Sensitivity Key Mutant Phenotypes
Talin (777–785) 0.5 µM Yes High ABS2 mutants: MTJ detachment
Vinculin 2 µM No Moderate Loss: Reduced adhesion stability
Kindlin N/A No Low Loss: Impaired integrin activation
Talin1 0.5 µM Yes High Null: Embryonic lethal
Talin2 0.65 µM Yes Moderate Null: Viable but defective remodeling

Table 2: Impact of Talin (777–785) Mutations on Cellular Phenotypes

Mutation MTJ Talin Recruitment Integrin-ECM Linkage Actin Colocalization Reference
ABS2 (Δ777–785) 10% of wild-type Unaffected Disrupted
ABS3 (Δ1948–1969) 90% of wild-type Unaffected Intact
ABS2/ABS3 double 50% of wild-type Unaffected Partially disrupted

Mechanistic Insights

  • ABS2 Mutants : Disrupt talin’s force-dependent stabilization at MTJs, leading to myofibril retraction .
  • Vinculin Overexpression: Rescues ABS3 mutant phenotypes by compensating for talin’s actin-anchoring defects .
  • Talin-Kindlin Synergy : Kindlin increases talin-integrin-actomyosin coupling efficiency by 40%, a process independent of ABS2 .

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